2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride
Overview
Description
2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride is an organic compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and a nitrophenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common method involves the reaction of 2,6-dimethylmorpholine with 5-methyl-2-nitrophenol in the presence of a suitable base to form the nitrophenoxyethyl derivative. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The morpholine ring and the nitrophenoxyethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxyethyl side chain can bind to active sites, while the morpholine ring can stabilize the interaction through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylmorpholine: A simpler analog without the nitrophenoxyethyl side chain.
4-[2-(4-nitrophenoxy)ethyl]morpholine: Similar structure but with different substitution on the phenoxy group.
2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine: Another analog with different substitution patterns.
Uniqueness
2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-11-4-5-14(17(18)19)15(8-11)20-7-6-16-9-12(2)21-13(3)10-16;/h4-5,8,12-13H,6-7,9-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXROMDLAJGYTQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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